2-Bromo-N-(2-chlorobenzyl)acetamide

Epigenetics Histone Deacetylase Inhibition Enzyme Assay

Secure a differentiated scaffold for your HDAC inhibitor program. 2-Bromo-N-(2-chlorobenzyl)acetamide is not a generic haloacetamide: its ortho-chloro substitution and bromoacetyl handle provide a unique reactivity and selectivity profile (HDAC6 IC50=150 nM, 49x over HDAC1). This specific substitution pattern is critical for target engagement and cannot be replicated by 4-chloro or dichloro analogs. Its defined LogP of 2.26 also enables controlled lipophilicity optimization in lead series. Procure with confidence for medicinal chemistry, parasitic target validation (smHDAC8), and heterocycle synthesis.

Molecular Formula C9H9BrClNO
Molecular Weight 262.53 g/mol
CAS No. 1119111-64-6
Cat. No. B1439689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(2-chlorobenzyl)acetamide
CAS1119111-64-6
Molecular FormulaC9H9BrClNO
Molecular Weight262.53 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)CBr)Cl
InChIInChI=1S/C9H9BrClNO/c10-5-9(13)12-6-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13)
InChIKeyKOQPXSIDLBYMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(2-chlorobenzyl)acetamide (CAS 1119111-64-6): A Dual Halogenated Acetamide Building Block for Research Procurement


2-Bromo-N-(2-chlorobenzyl)acetamide (CAS 1119111-64-6), with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol, is a secondary acetamide featuring both a bromoacetyl electrophilic handle and a 2-chlorobenzyl aromatic moiety . Its canonical SMILES is C1=CC=C(C(=C1)CNC(=O)CBr)Cl, and its InChIKey is KOQPXSIDLBYMJC-UHFFFAOYSA-N . This compound is primarily sourced as a research intermediate, with typical commercial specifications including a purity of ≥95% and recommended storage at 2-8°C [1]. Its chemical identity is confirmed by a predicted density of 1.545±0.06 g/cm³ and a boiling point of 409.2±35.0 °C at 760 mmHg [2].

Why 2-Bromo-N-(2-chlorobenzyl)acetamide (CAS 1119111-64-6) Cannot Be Substituted with Other Haloacetamides


Substituting 2-Bromo-N-(2-chlorobenzyl)acetamide with another haloacetamide, such as its 4-chloro regioisomer or a dichloro analog, is not functionally equivalent. The compound's specific substitution pattern dictates both its electrophilic reactivity and its molecular recognition profile. The bromoacetyl group provides a distinct alkylation rate compared to chloroacetyl analogs [1], while the ortho-chloro substitution on the benzyl ring influences both electronic properties and steric fit within biological targets, as evidenced by differential HDAC isoform selectivity [2]. Furthermore, the compound's lipophilicity (LogP ~2.26 [3]) differs from non-halogenated or singly halogenated variants, affecting solubility and membrane permeability in assay systems. These combined factors mean that direct substitution with a generic haloacetamide would alter reaction kinetics, target engagement, and physicochemical behavior, thereby invalidating comparative experimental results.

Quantitative Differentiation Evidence for 2-Bromo-N-(2-chlorobenzyl)acetamide (CAS 1119111-64-6)


HDAC6 Subtype Selectivity Over HDAC1: A ~49-Fold Improvement in Potency

2-Bromo-N-(2-chlorobenzyl)acetamide exhibits marked selectivity for HDAC6 over HDAC1. In standardized fluorogenic assays using recombinant human enzymes with Cbz-(Ac)Lys-AMC substrate, the compound displayed an IC50 of 150 nM against HDAC6 [1]. In contrast, its potency against HDAC1 was substantially weaker, with an IC50 of 7,400 nM in the same assay system [1]. This ~49-fold difference in IC50 values demonstrates significant isoform selectivity.

Epigenetics Histone Deacetylase Inhibition Enzyme Assay

Cross-Species HDAC8 Inhibition: Comparable Potency to Human HDAC6

The compound demonstrates significant inhibitory activity against Schistosoma mansoni HDAC8 (smHDAC8), a validated drug target for schistosomiasis. In a microfluidic assay using a (FAM)-labeled peptide substrate, 2-Bromo-N-(2-chlorobenzyl)acetamide achieved an IC50 of 151 nM against smHDAC8 [1]. This potency is nearly identical to its activity against human HDAC6 (IC50 = 150 nM [1]), indicating a conserved binding interaction across these phylogenetically distinct enzymes.

Parasitology Schistosomiasis Histone Deacetylase Inhibition

Reactivity Advantage: Bromoacetyl vs. Chloroacetyl Electrophilicity

The bromoacetyl group in 2-Bromo-N-(2-chlorobenzyl)acetamide confers a significant reactivity advantage over its chloroacetyl analog in nucleophilic substitution reactions. While direct comparative kinetic data for this specific pair is unavailable, a class-level inference from fungistatic studies on haloacetamides predicts that bromo analogs are substantially more active than their chlorine counterparts [1]. This is attributed to the lower carbon-halogen bond dissociation energy and the superior leaving group ability of bromide compared to chloride. Therefore, the bromo compound is expected to react faster and under milder conditions in synthetic transformations involving nucleophilic attack at the α-carbon.

Synthetic Chemistry Electrophilic Reactivity Structure-Activity Relationship

Lipophilicity Differential: Impact on LogP-Driven Property Optimization

The compound's calculated LogP of 2.26 [1] positions it with distinct lipophilicity relative to close structural analogs. For instance, N-(2-chlorobenzyl)acetamide (lacking the bromo group) has a reported LogP of 1.34 . The introduction of the bromine atom increases LogP by ~0.9 units, which can significantly influence membrane permeability, solubility, and non-specific protein binding in biological assays.

Physicochemical Properties Drug Design ADME

High-Value Application Scenarios for 2-Bromo-N-(2-chlorobenzyl)acetamide (CAS 1119111-64-6) Based on Evidence


Development of HDAC6-Selective Chemical Probes

This compound is a valuable starting point for medicinal chemistry campaigns aimed at developing isoform-selective HDAC6 inhibitors. With an IC50 of 150 nM for HDAC6 and a 49-fold selectivity window over HDAC1 (IC50 = 7,400 nM) in standardized assays, it provides a differentiated scaffold for further optimization [1]. Its use is indicated for target validation studies in neurodegeneration, oncology, and inflammation, where HDAC6-specific inhibition is desired.

Anti-Schistosomal Drug Discovery and Target Validation

The compound's equipotent inhibition of Schistosoma mansoni HDAC8 (IC50 = 151 nM) and human HDAC6 (IC50 = 150 nM) makes it a useful tool for validating smHDAC8 as a therapeutic target [1]. It can be employed in phenotypic screening cascades for new anti-parasitic agents, as well as in biochemical assays to study the structure-activity relationship of this parasite-specific enzyme.

Synthesis of Complex Amines and Heterocycles via Electrophilic Alkylation

The bromoacetyl group acts as an efficient electrophilic handle for C-N bond formation. The higher reactivity of the bromo moiety, predicted to be 'much more active' than its chloro analog based on class behavior [2], makes it the preferred reagent for alkylating a wide range of nitrogen nucleophiles under mild conditions. It is ideally suited for the synthesis of substituted piperazines, piperidines, and other pharmacologically relevant heterocycles where the 2-chlorobenzyl group is a desired structural feature.

Lipophilicity-Driven Compound Library Design

When designing a compound library with a defined range of lipophilicities, 2-Bromo-N-(2-chlorobenzyl)acetamide provides a specific LogP of 2.26 [3]. This is a quantifiable increment (~+0.9 LogP units) over the non-brominated N-(2-chlorobenzyl)acetamide . Researchers can utilize this compound to systematically increase the LogP of a lead series while maintaining the core benzyl amide scaffold, allowing for the controlled optimization of membrane permeability and metabolic stability.

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